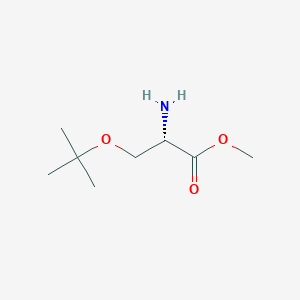

(S)-Methyl 2-amino-3-(tert-butoxy)propanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)7(10)11-4/h6H,5,9H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJPLCPGTJXFNH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427040 | |

| Record name | (S)-Methyl 2-amino-3-(tert-butoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17083-26-0 | |

| Record name | O-(1,1-Dimethylethyl)-L-serine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17083-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Methyl 2-amino-3-(tert-butoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection of L-Serine Methyl Ester

L-Serine methyl ester hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This step protects the primary amine while leaving the hydroxyl group free for subsequent modification.

Reaction Conditions

Introduction of tert-Butoxy Group

The hydroxyl group of Boc-protected L-serine methyl ester is converted to a tert-butoxy ether via a Mitsunobu reaction. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) facilitate the substitution using tert-butanol as the nucleophile.

Reaction Conditions

Deprotection of Boc Group

The Boc group is removed under acidic conditions using trifluoroacetic acid (TFA) in DCM, yielding the free amine.

Reaction Conditions

Direct Alkylation of L-Serine Methyl Ester

An alternative approach avoids Boc protection by directly alkylating the hydroxyl group of L-serine methyl ester hydrochloride. This method simplifies the synthesis but requires careful control of reaction conditions to prevent racemization.

Alkylation with tert-Butyl Chloride

L-Serine methyl ester hydrochloride is treated with tert-butyl chloride in the presence of a strong base such as sodium hydride (NaH).

Reaction Conditions

Neutralization and Isolation

The reaction mixture is neutralized with aqueous HCl, and the product is extracted using ethyl acetate. Chromatographic purification ensures enantiomeric purity.

Enzymatic Resolution for Enantiomeric Enrichment

To achieve >99% enantiomeric excess (ee), enzymatic resolution using proteases such as subtilisin Carlsberg has been reported. This method resolves racemic mixtures by selectively hydrolyzing the undesired enantiomer.

Reaction Conditions

-

Enzyme : Subtilisin Carlsberg (10 mg/mmol substrate)

-

Solvent : Phosphate buffer (pH 7.5)

-

Temperature : 37°C

-

Time : 24 hours

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow systems have been proposed to enhance the Mitsunobu reaction’s efficiency by minimizing reagent waste and improving heat transfer.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 2-amino-3-(tert-butoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 2-amino-3-(tert-butoxy)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

Biology: Utilized in the study of enzyme mechanisms and protein engineering.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-Methyl 2-amino-3-(tert-butoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways and cellular processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 3-formylpicolinic acid, highlighting substituent variations and similarity scores derived from cheminformatics databases:

Key Research Findings

Electron-Withdrawing Substituents :

- Compounds like 3-fluoro-5-(trifluoromethyl)picolinic acid (similarity score 0.74) exhibit increased acidity compared to 3-formylpicolinic acid due to the strong electron-withdrawing effects of fluorine and trifluoromethyl groups. This enhances their utility in metal coordination chemistry .

- The formyl group in 3-formylpicolinic acid facilitates nucleophilic addition reactions, distinguishing it from halogenated analogs like 6-chloro-3-fluoropicolinaldehyde, which are more prone to substitution reactions .

Steric and Electronic Effects: 5-Fluoro-3-methylpicolinic acid (similarity score 0.84) demonstrates reduced reactivity in condensation reactions compared to 3-formylpicolinic acid, as the methyl group introduces steric hindrance while the fluorine atom moderates electronic effects .

Applications in Synthesis :

- 3-Formylpicolinic acid’s aldehyde functionality is pivotal in synthesizing Schiff bases and heterocyclic ligands, whereas chloro-fluoro analogs (e.g., 884494-77-3) are often used as intermediates in agrochemicals due to their halogen-mediated stability .

Biologische Aktivität

(S)-Methyl 2-amino-3-(tert-butoxy)propanoate is a chiral amino acid derivative that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its tert-butoxy group, plays a significant role in various biochemical pathways and therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C12H25NO3

- Molecular Weight : 229.34 g/mol

- CAS Number : 77087-60-6

The compound features an amino group, a propanoate moiety, and a tert-butoxy substituent, which contributes to its unique reactivity and biological profile. The presence of the tert-butoxy group is particularly important as it enhances lipophilicity, potentially aiding in the compound's ability to penetrate biological membranes.

The biological activity of (S)-Methyl 2-amino-3-(tert-butoxy)propanoate is primarily linked to its role as an amino acid derivative. It is believed to influence several physiological processes:

- Hormonal Regulation : As an amino acid derivative, it may modulate the secretion of anabolic hormones, impacting muscle growth and repair.

- Neurotransmitter Synthesis : It may participate in pathways related to neurotransmitter synthesis, particularly those involving tyrosine metabolism.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress.

Pharmacological Applications

- CNS Penetration : Research indicates that (S)-Methyl 2-amino-3-(tert-butoxy)propanoate can cross the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders. Its ability to inhibit specific enzymes related to neuroinflammation has been noted in various studies .

- Antimicrobial Properties : Preliminary investigations have shown that this compound exhibits antimicrobial activity against certain pathogens. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways relevant to cancer and neurodegenerative diseases. For instance, it has shown promise as an inhibitor of Toxoplasma gondii cathepsin L (TgCPL), which is crucial for developing treatments for chronic toxoplasmosis .

Table 1: Summary of Biological Activities

Detailed Research Findings

- CNS Activity : A study demonstrated that (S)-Methyl 2-amino-3-(tert-butoxy)propanoate effectively reduced inflammation markers in a mouse model of neuroinflammation, suggesting its potential utility in treating conditions like Alzheimer's disease.

- Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Enzyme Targeting : High-throughput screening identified (S)-Methyl 2-amino-3-(tert-butoxy)propanoate as a potent inhibitor of TgCPL with an IC50 value of 34 nM, highlighting its potential as a lead compound for further development against Toxoplasma gondii infections .

Q & A

Q. What are the key synthetic routes for (S)-Methyl 2-amino-3-(tert-butoxy)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butoxy groups are introduced via tert-butoxycarbonyl (Boc) protection under anhydrous conditions using coupling agents like DCC (N,N'-dicyclohexylcarbide) and catalytic DMAP (4-dimethylaminopyridine) . Reaction optimization includes:

- Solvent selection : Dichloromethane (DCM) or THF for Boc protection to minimize side reactions.

- Temperature control : Reactions often proceed at 0–25°C to preserve stereochemistry.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate enantiomerically pure products.

Hydrolysis of ester intermediates (e.g., ethyl to methyl esters) requires careful pH adjustment to avoid racemization, as alkaline conditions (NaOH/EtOH/H₂O) may reduce yields .

Q. What analytical methods are recommended for characterizing this compound?

- Chiral HPLC : To confirm enantiomeric purity, use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- NMR Spectroscopy : Key signals include tert-butyl protons (δ 1.2–1.4 ppm), methyl ester (δ 3.6–3.8 ppm), and amine protons (δ 1.8–2.2 ppm, broad if unprotected) .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H]+ calculated for C₉H₁₉NO₃: 190.1434) .

Q. How should this compound be stored to ensure stability?

- Storage conditions : -20°C in moisture-free, airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butoxy group .

- Handling : Use glove boxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to light to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated, and what are common pitfalls?

Q. What mechanistic insights explain the lower yields during ester hydrolysis?

Steric hindrance from the tert-butoxy group slows nucleophilic attack during hydrolysis. Studies show that methyl esters hydrolyze faster than ethyl esters under alkaline conditions, but competing side reactions (e.g., β-elimination) can occur. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify optimal reaction times .

Q. How does the tert-butoxy group influence biological activity in peptidomimetic studies?

The tert-butoxy group enhances metabolic stability by resisting enzymatic cleavage. In cyclic HPMPC/HPMPA conjugates, this moiety improves cellular uptake and prolongs half-life in vitro. However, bulky substituents may reduce binding affinity to targets like LFA-1/ICAM-1, necessitating structure-activity relationship (SAR) studies .

Q. How should contradictory spectral data (e.g., NMR vs. HRMS) be resolved?

- Case example : Discrepancies between observed and calculated molecular ions in HRMS may indicate isotopic impurities or adduct formation. Re-run MS with stricter ionization parameters (e.g., lower ESI voltage).

- NMR artifacts : Residual solvents (e.g., DMSO-d₆) can obscure signals. Use deuterated chloroform (CDCl₃) for clearer spectra .

Q. What strategies mitigate challenges in coupling reactions involving this compound?

- Activation reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms DCC in forming stable intermediates for amide bonds .

- Solvent optimization : DMF enhances solubility of hydrophobic intermediates but may require rigorous drying to prevent tert-butoxy group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.